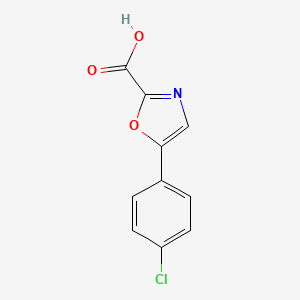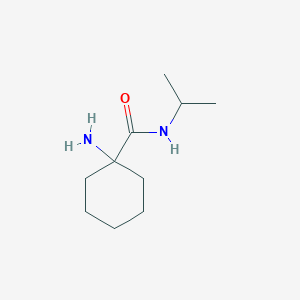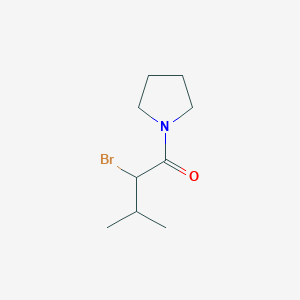
2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide
Overview
Description
“2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C8H6BrCl2NO and a molecular weight of 282.95 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide” consists of a bromine atom (Br), two chlorine atoms (Cl), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .Physical And Chemical Properties Analysis
The compound “2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide” has a predicted boiling point of 402.9±45.0 °C and a predicted density of 1.611±0.06 g/cm3 . Its pKa is predicted to be 11.44±0.70 .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of novel compounds that include derivatives similar to 2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide. For instance, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters and analyzed their structure through single crystal X-ray diffraction. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity, with the studies revealing a low level of cytotoxicity and the absence of significant antibacterial and anti-inflammatory activity in tested concentrations, which might be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).
Biological Activity Screening
Several studies have focused on the screening of similar compounds for biological activities. This includes the evaluation of antibacterial and antifungal activities, as well as the investigation into their potential as herbicides or inhibitors of specific enzymes. For example, research on similar compounds has shown varying degrees of antifungal activity against specific fungal strains, suggesting the potential for agricultural applications in controlling fungal infections (Xue Si, 2009).
Chemical Properties and Reactivity
Studies on the chemical properties and reactivity of related compounds provide insight into their potential applications in synthetic chemistry and materials science. For instance, Nazeer et al. (2020) explored the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and their electronic and non-linear optical (NLO) properties through DFT studies, highlighting the significance of such compounds in the development of materials with specific electronic and optical characteristics (Nazeer et al., 2020).
Antipathogenic Activities
Further research into the antipathogenic activities of thiourea derivatives, including those with similar structural features to 2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide, has demonstrated significant effects against bacterial strains capable of biofilm formation. This suggests potential applications in the development of new antimicrobial agents targeting resistant bacterial infections (Carmen Limban et al., 2011).
Future Directions
properties
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl2NO/c1-6(2)10(12)11(16)15-9-5-7(13)3-4-8(9)14/h3-6,10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVNUQREPGTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B3199573.png)




![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)




amine](/img/structure/B3199679.png)
